molecular formula C15H25ClN2O3 B13764999 2-(Dimethylamino)ethyl p-butoxycarbanilate hydrochloride CAS No. 68097-56-3

2-(Dimethylamino)ethyl p-butoxycarbanilate hydrochloride

Cat. No.: B13764999
CAS No.: 68097-56-3
M. Wt: 316.82 g/mol
InChI Key: ASPCDAPRTSYFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)ethyl p-butoxycarbanilate hydrochloride is a quaternary ammonium salt characterized by a dimethylaminoethyl ester group linked to a p-butoxycarbanilate moiety. Its molecular formula is C₁₇H₂₅NO₃·HCl (MW 327.85) . Structurally, it shares similarities with anticholinergic agents like cyclopentolate hydrochloride (CPHC), which is used clinically as a mydriatic and cycloplegic . However, the substitution of the phenylcyclopentane group in CPHC with a p-butoxycarbanilate group in this compound suggests distinct physicochemical and pharmacological properties.

Properties

CAS No.

68097-56-3

Molecular Formula

C15H25ClN2O3

Molecular Weight

316.82 g/mol

IUPAC Name

2-[(4-butoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C15H24N2O3.ClH/c1-4-5-11-19-14-8-6-13(7-9-14)16-15(18)20-12-10-17(2)3;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H

InChI Key

ASPCDAPRTSYFSL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl p-butoxycarbanilate hydrochloride typically involves the reaction of p-butoxycarbanilic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl p-butoxycarbanilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

2-(Dimethylamino)ethyl p-butoxycarbanilate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl p-butoxycarbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The p-butoxycarbanilate moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 2-(dimethylamino)ethyl p-butoxycarbanilate hydrochloride and analogs:

Compound Name Molecular Formula Molecular Weight Core Structure Key Functional Groups Pharmacological Use References
2-(Dimethylamino)ethyl p-butoxycarbanilate HCl C₁₇H₂₅NO₃·HCl 327.85 Carbanilate ester Dimethylaminoethyl, p-butoxycarbanilate Not explicitly stated
Cyclopentolate HCl (CPHC) C₁₇H₂₅NO₃·HCl 327.85 Cyclopentane-phenyl ester Dimethylaminoethyl, α-phenylcyclopentaneacetate Anticholinergic (mydriatic)
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl C₁₅H₂₀ClN₃O₂ 309.79 Quinoline carboxamide Hydroxyquinoline, dimethylaminopropyl Kinase inhibition (hypothesized)
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide HCl C₁₆H₂₀ClN₃O₂ 321.80 Quinoline carboxamide Pyrrolidinylethyl, hydroxyquinoline Not specified
Key Observations:

Structural Divergence: The target compound and CPHC share identical molecular formulas but differ in their ester-linked groups. CPHC’s α-phenylcyclopentaneacetate group contributes to its anticholinergic activity, whereas the p-butoxycarbanilate group in the target compound may enhance lipophilicity and alter receptor binding .

Quinoline derivatives’ hydroxy groups may facilitate metal chelation or hydrogen bonding, enabling interactions with biological targets like kinases or DNA .

Pharmacological and Physicochemical Properties

  • Cyclopentolate HCl :

    • Used in ophthalmic formulations (0.5–1% solutions) due to rapid onset and short duration .
    • Polar surface area (PSA) of ~50 Ų limits blood-brain barrier (BBB) penetration.
  • Target Compound: The p-butoxycarbanilate group may extend half-life compared to CPHC but could introduce hepatotoxicity risks due to prolonged systemic exposure. Limited data on receptor affinity; further studies are needed to confirm anticholinergic or novel mechanisms.
  • Quinoline Carboxamides: Lower molecular weights (~310–320 g/mol) suggest better bioavailability. Hydroxyquinoline moieties are associated with antimicrobial and anticancer activities in literature, though specific applications for these analogs remain unverified .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.